molecular formula C14H15N5OS B8325393 8-ethyl-6-(1H-imidazol-5-yl)-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

8-ethyl-6-(1H-imidazol-5-yl)-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B8325393
M. Wt: 301.37 g/mol
InChI Key: MZOLKZBTPODUKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-ethyl-6-(1H-imidazol-5-yl)-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one is a useful research compound. Its molecular formula is C14H15N5OS and its molecular weight is 301.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H15N5OS

Molecular Weight

301.37 g/mol

IUPAC Name

8-ethyl-6-(1H-imidazol-5-yl)-4-methyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C14H15N5OS/c1-4-19-12-9(8(2)17-14(18-12)21-3)5-10(13(19)20)11-6-15-7-16-11/h5-7H,4H2,1-3H3,(H,15,16)

InChI Key

MZOLKZBTPODUKD-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NC(=NC(=C2C=C(C1=O)C3=CN=CN3)C)SC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Acetic anhydride (15.0 mL) was added to a flask charged with crude 8-ethyl-6-(1H-imidazol-5-yl)-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine and heated to 100° C. After 30 minutes, the reaction was allowed to cool to room temperature and concentrated in vacuo. The acetylated residue was then treated with 6 N HCl (16 mL) and heated to 95° C. for 30 minutes then transferred to a large flask. A saturated solution of NaHCO3 (150 mL) was added at 0° C. to about pH=8.0. The aqueous phase was washed thrice with ethyl acetate (100 mL) and the organic layers combined, then washed with brine and dried over Na2SO4. The drying agent was filtered off and the organic layers were concentrated in vacuo to afford crude 8-ethyl-6-(1H-imidazol-5-yl)-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one which was used in the subsequent step without further purification.
Quantity
15 mL
Type
reactant
Reaction Step One
Name
8-ethyl-6-(1H-imidazol-5-yl)-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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